molecular formula C15H13F4NO3S B2911171 3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide CAS No. 1706102-36-4

3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide

Cat. No.: B2911171
CAS No.: 1706102-36-4
M. Wt: 363.33
InChI Key: SWXYOEWHEDAWSK-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide” is likely to be an aromatic compound due to the presence of a benzene ring . It contains a trifluoromethyl group (-CF3), which is a common substituent in many pharmaceutical compounds . The compound also has a sulfonamide group (-SO2NH2), which is a functional group that is found in some classes of drugs, including some antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a trifluoromethyl group, and a sulfonamide group . The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The benzene ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group might increase its lipophilicity, which could affect its solubility and permeability .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body, including the nuclear factor-kappa B (NF-κB) pathway and the peroxisome proliferator-activated receptor (PPAR) pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and improve glucose tolerance in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide for lab experiments is its potential as a therapeutic agent in various fields of scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its potential as a drug candidate for the treatment of other diseases, such as cancer and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide has been studied for its potential as a therapeutic agent in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, it has been studied for its potential as a drug candidate for the treatment of Alzheimer's disease.

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Some trifluoromethyl-containing compounds are known to be hazardous , but without specific data, it’s difficult to predict the exact safety profile of this compound .

Properties

IUPAC Name

3-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F4NO3S/c16-12-2-1-3-13(8-12)24(22,23)20-9-14(21)10-4-6-11(7-5-10)15(17,18)19/h1-8,14,20-21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXYOEWHEDAWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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